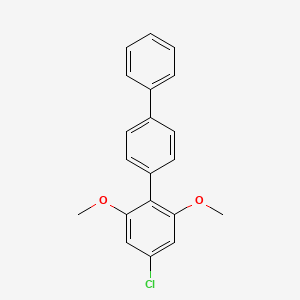
5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene is an organic compound with a complex aromatic structure It is characterized by the presence of a chloro group, two methoxy groups, and a biphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of phenols or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-1,3-dimethoxybenzene
- 1,3-Dimethoxy-2-(4-phenylphenyl)benzene
- 5-Chloro-2-(4-phenylphenyl)benzene
Uniqueness
5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene is unique due to the combination of its functional groups and biphenyl structure. This combination imparts distinct chemical reactivity and potential biological activity compared to its similar compounds .
Propiedades
Número CAS |
63553-29-7 |
|---|---|
Fórmula molecular |
C20H17ClO2 |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
5-chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C20H17ClO2/c1-22-18-12-17(21)13-19(23-2)20(18)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3 |
Clave InChI |
JMHCYUHGJYTPBO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1C2=CC=C(C=C2)C3=CC=CC=C3)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate](/img/structure/B14503530.png)
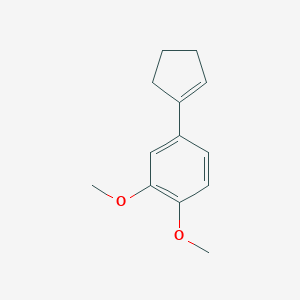

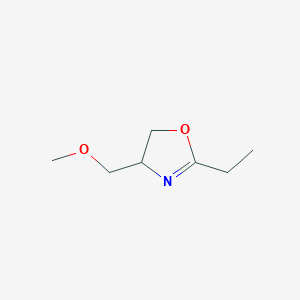
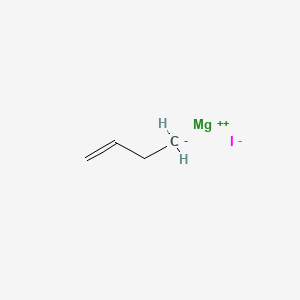
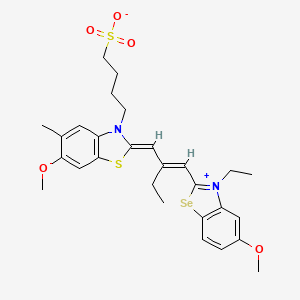
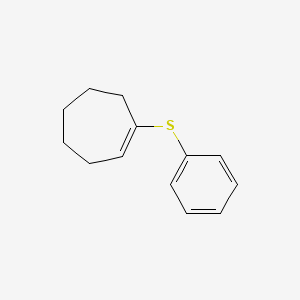
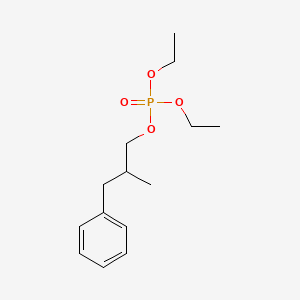
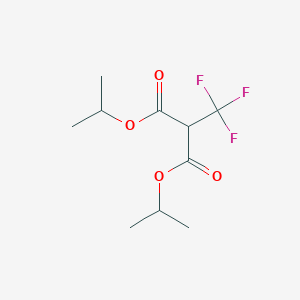
![Bicyclo[6.3.1]dodec-8-en-10-one](/img/structure/B14503570.png)
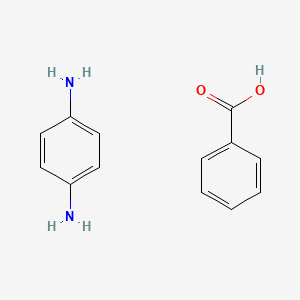
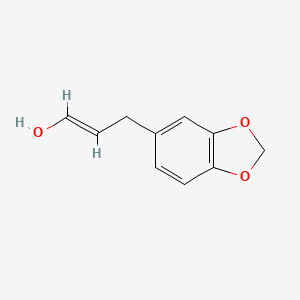
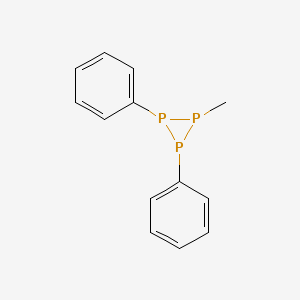
![2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol](/img/structure/B14503599.png)
